molecular formula C9H10O2<br>C9H10O2<br>CH3COOCH2C6H5 B043277 Benzyl acetate CAS No. 140-11-4

Benzyl acetate

Cat. No.: B043277
CAS No.: 140-11-4
M. Wt: 150.17 g/mol
InChI Key: QUKGYYKBILRGFE-UHFFFAOYSA-N
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Description

Benzyl acetate is a versatile organic ester of significant interest in multiple research fields, primarily valued for its distinctive jasmine-like aroma and solvent properties. In the field of fragrance and flavor research, it serves as a critical reference standard and a key component in the study of synthetic aroma compounds, enabling the development and analytical profiling of perfumes, cosmetics, and food flavorings. Its mechanism of action in olfaction involves binding to olfactory receptors, eliciting a characteristic sweet, floral odor perception. Furthermore, this compound is an important solvent in industrial and chemical research, effectively dissolving cellulose acetate, nitrocellulose, oils, and resins, which makes it invaluable in the formulation of coatings, plastics, and inks. Its properties as a polar aprotic solvent are exploited in various organic synthesis protocols and chromatographic applications. Researchers also utilize this compound as a starting material or intermediate in organic synthesis, particularly in acetylation reactions and the production of other benzyl derivatives. This product is provided in high purity to ensure consistent and reliable experimental results and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl acetate
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InChI

InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
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InChI Key

QUKGYYKBILRGFE-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC1=CC=CC=C1
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Molecular Formula

C9H10O2, Array, CH3COOCH2C6H5
Record name BENZYL ACETATE
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DSSTOX Substance ID

DTXSID0020151
Record name Benzyl acetate
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Molecular Weight

150.17 g/mol
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Physical Description

Benzyl acetate is a colorless liquid with an odor of pears. (USCG, 1999), Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid, Colorless liquid with an odor of jasmine or pears; [CHEMINFO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a sweet, fruity, floral (Jasmine) odour, Colorless liquid with an odor of pears.
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Boiling Point

419.9 °F at 760 mmHg (NTP, 1992), 213 °C, Bp: 134 °C at 102 mm Hg, 212.00 to 215.00 °C. @ 760.00 mm Hg, 212 °C, 419.9 °F
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Flash Point

195 °F (NFPA, 2010), 90 °C (closed cup), 90 °C c.c., 195 °F
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER, SOL IN BENZENE, CHLOROFORM, Miscible in ethanol, soluble in ethyl ether and acetone., In water, 3.1 g/l., 3.1 mg/mL at 25 °C, Solubility in water at 20 °C: none, very slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.04 (USCG, 1999) - Denser than water; will sink, 1.050 @ 25 °C/4 °C, Relative density (water = 1): 1.1, 1.049-1.059, 1.04
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Vapor Density

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (AIR= 1), Relative vapor density (air = 1): 5.1, 5.1
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Vapor Pressure

1 mmHg at 113 °F ; 10 mmHg at 189.7 °F (NTP, 1992), 0.17 [mmHg], 0.177 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, Pa at 25 °C: 190, 1 mmHg at 113 °F
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Color/Form

WATER-WHITE LIQUID

CAS No.

140-11-4
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Melting Point

-60.7 °F (NTP, 1992), -51 °C, -51.3 °C, -60.7 °F
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Preparation Methods

Homogeneous Acid Catalysts

Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) has been traditionally employed, achieving yields of 70–75% under reflux conditions (120°C, 2–4 hours). However, side reactions such as etherification and resin formation reduce selectivity. Corrosion risks and post-reaction neutralization further limit its industrial appeal.

Heterogeneous Catalysts

Zeolite-based catalysts, particularly NaY zeolites with 75.9–85.3% sodium ions replaced by protons, enable gas-phase esterification at 180–200°C. This method achieves 85% conversion with a molar ratio of 1.8:1 (acetic acid:benzyl alcohol) and a feed rate of 149–300 mol/kg·h. The gas-phase process eliminates solvent use, simplifying product separation.

Ionic Liquid Catalysts

Bronsted acidic ionic liquids (e.g., 1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphate) enhance reaction rates at 100°C, yielding 92% this compound in 3 hours. These catalysts are recyclable, retaining 89% activity after five cycles.

Nucleophilic Substitution Using Benzyl Chloride

Benzyl chloride (C6H5CH2Cl\text{C}_6\text{H}_5\text{CH}_2\text{Cl}) reacts with sodium acetate (CH3COONa\text{CH}_3\text{COONa}) in a nucleophilic displacement reaction:
C6H5CH2Cl+CH3COONaC6H5CH2OCOCH3+NaCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{CH}_3\text{COONa} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCOCH}_3 + \text{NaCl}

Phase-Transfer Catalysis (PTC)

Ethamine as a phase-transfer catalyst facilitates the reaction between benzyl chloride (300 g) and anhydrous sodium acetate (235 g) at 85°C, achieving 90% yield after 2.5 hours. The PTC system eliminates solvent requirements and reduces side product formation. Post-treatment steps—including aqueous washing, sodium bisulfite treatment, and vacuum distillation—ensure >99% purity.

Limitations and Optimizations

Residual benzyl chloride (<0.5%) necessitates multiple distillations, lowering net yields to 70–75%. Catalytic systems like polyaniline salts improve selectivity, reducing hydrolysis by-products.

Catalytic Oxidation of Toluene

A novel one-step method oxidizes toluene with acetic acid and oxygen over Pd-Sb-TiO₂ catalysts:
C6H5CH3+CH3COOH+O2C6H5CH2OCOCH3+H2O\text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{COOH} + \text{O}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCOCH}_3 + \text{H}_2\text{O}
Operating at 120–150°C, this route achieves 65–70% selectivity for this compound, minimizing intermediate steps. Challenges include catalyst deactivation and competitive over-oxidation to benzaldehyde.

Transition Metal-Catalyzed Acetoxylation

Silver(I) Acetate-Mediated Synthesis

Benzyl chloride reacts with silver(I) acetate (AgOAc\text{AgOAc}) in acetonitrile at 50°C under inert conditions, yielding 90% this compound in 4 hours. This method avoids alkaline conditions, reducing hydrolysis risks.

Rhodium-Based Catalysts

Rh@PMe₃NCl catalysts enable acetoxylation of benzyl alcohols at 120°C, achieving 82% yield in 24 hours. The system tolerates diverse substrates, making it suitable for specialty ester production.

Enzymatic Synthesis

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of vinyl acetate with benzyl alcohol in non-aqueous media. Yields of 88% are attained at 45°C in 12 hours. Enzymatic routes offer high enantioselectivity but face scalability challenges.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature Time Yield Advantages Disadvantages
Esterification (H₂SO₄)Sulfuric acid120°C4 h75%Simple setupCorrosive, low selectivity
PTC (Benzyl chloride)Ethamine85°C2.5 h90%High yield, low costMulti-step purification
Gas-phase (Zeolite)NaY zeolite190°C1 h85%Solvent-free, continuous operationHigh energy input
Oxidation (Pd-Sb-TiO₂)Pd-Sb-TiO₂130°C6 h65%One-step processModerate selectivity
Enzymatic (Lipase)Immobilized lipase45°C12 h88%Eco-friendly, selectiveSlow reaction rate

Industrial-Scale Considerations

Cost Efficiency

The benzyl chloride route dominates industrial production due to low raw material costs ($0.82–$1.20/kg). Phase-transfer catalysis reduces sodium acetate consumption by 15% compared to traditional methods.

Environmental Impact

Waste streams from acid-catalyzed esterification contain sulfates and chlorides, requiring neutralization. In contrast, zeolite and enzymatic methods generate minimal hazardous by-products.

Purity and Fragrance Profile

Distillation under vacuum (5.5–4.0 kPa) removes low-boiling impurities (e.g., benzyl alcohol) and high-boiling residues, ensuring fragrance-grade purity (>99.5%).

Emerging Trends and Innovations

Bifunctional Catalysts

Sb-Pd-TiO₂ composites enhance oxidative esterification rates by promoting simultaneous toluene activation and acetate transfer.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 40–60% in esterification and PTC systems, improving energy efficiency.

Continuous-Flow Reactors

Gas-phase zeolite systems integrate seamlessly into continuous-flow setups, achieving space-time yields of 8.2 mol/L·h .

Chemical Reactions Analysis

Types of Reactions: Benzyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing acids.

    Reduction: Lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Benzyl alcohol and acetic acid.

    Oxidation: Various oxidized products depending on the conditions.

    Reduction: Benzyl alcohol.

Scientific Research Applications

Chemical Properties and Safety Profile

  • Molecular Formula : C₉H₁₀O₂
  • Molar Mass : 150.18 g/mol
  • Density : 1.054 g/ml
  • Odor : Floral

Benzyl acetate is classified as having low systemic toxicity, with no significant acute oral, dermal, or inhalation toxicity reported in studies . It is widely recognized for its safety in food applications as a flavoring agent and in cosmetic formulations .

Scientific Research Applications

This compound has been extensively studied for various applications in scientific research:

Pharmacological Studies

Research indicates that this compound exhibits potential pharmacological benefits. It has been tested for its effects on skin absorption and metabolism, revealing significant percutaneous absorption rates in animal models . This property makes it useful in topical formulations.

Environmental Studies

This compound is utilized in ecological research, particularly in studies involving insect behavior. It serves as an attractant for orchid bees, which collect it as an intra-specific pheromone . Its role in pollination and ecological balance is an area of ongoing study.

Microbial Production

Recent advancements have led to the development of microbial processes for synthesizing this compound from renewable resources like glucose. A study from KAIST demonstrated the successful production of this compound using engineered E. coli strains, highlighting its potential for sustainable industrial applications .

Consumer Uses

This compound is prevalent in numerous consumer products:

  • Fragrances : Used extensively in perfumes and air fresheners due to its pleasant floral scent.
  • Food Additives : Employed as a flavoring agent in various food products.
  • Household Products : Found in cleaning agents, polishes, and personal care items .

Industrial Applications

This compound's industrial applications are diverse:

Application AreaDescription
Fragrance Industry Enhances floral fragrances; used in perfumes and cosmetics
Food Industry Acts as a flavoring agent; safe for use in food products
Chemical Manufacturing Serves as a solvent for resins and coatings; used in the production of plastics and dyes
Agriculture Utilized as a bait for bee collection; aids in pollination efforts

Case Study 1: Topical Absorption Study

A study assessed the percutaneous absorption of this compound through rat skin, revealing that 28-48% of the dose remained at the application site while 28-46% was absorbed into systemic circulation within 24 hours . This information is crucial for formulating effective topical medications.

Case Study 2: Microbial Synthesis

The KAIST research team developed a novel microbial pathway to produce this compound from glucose, achieving a concentration increase of 10 times compared to previous methods. This approach not only enhances yield but also promotes environmental sustainability by reducing reliance on petroleum-derived chemicals .

Mechanism of Action

The mechanism of action of benzyl acetate involves its interaction with molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzyl alcohol and acetic acid, which can then participate in various biochemical processes. In the fragrance industry, its pleasant aroma is due to its ability to bind to olfactory receptors, eliciting a sensory response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzyl acetate belongs to the ester family, sharing functional groups and synthesis pathways with compounds like benzyl benzoate , methyl benzoate , and ethyl benzoate . Below is a detailed comparison:

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Specific Gravity Refractive Index
This compound C₉H₁₀O₂ 150.18 140-11-4 1.052–1.056 1.501–1.504
Benzyl Benzoate C₁₄H₁₂O₂ 212.24 120-51-4 1.118–1.120 1.568–1.570
Methyl Benzoate C₈H₈O₂ 136.15 93-58-3 1.088–1.092 1.516–1.520
Ethyl Benzoate C₉H₁₀O₂ 150.17 93-89-0 1.045–1.050 1.505–1.508
  • Benzyl benzoate has a larger molecular structure due to the benzoyl group, resulting in higher viscosity and thermal stability, making it suitable as a fixative in perfumes and a solvent in pharmaceuticals .
  • Methyl and ethyl benzoate differ in alkyl chain length, affecting volatility. Methyl benzoate is more volatile, favoring use in short-lived fragrances, while ethyl benzoate serves as a plasticizer .

Toxicological Profiles

Compound Skin Irritation Sensitization Potential Environmental Impact
This compound Moderate Low to moderate Low bioaccumulation
Benzyl Benzoate Mild Negligible Moderate persistence
Methyl Benzoate Low None reported Rapid degradation
  • Benzyl benzoate exhibits lower toxicity, endorsed for topical medicinal use .
  • Methyl and ethyl benzoate show minimal ecological risks due to faster degradation .

Thermal and Chemical Stability

  • This compound decomposes at high temperatures via radical pathways (e.g., forming benzyl and acetyl radicals) .
  • Benzyl benzoate demonstrates superior thermal stability, ideal for phase-change materials (PCMs) in energy storage .
  • Pyrolysis studies highlight structural influences: benzyl esters with bulkier groups (e.g., benzoate) require higher dissociation energies .

Research Findings and Data Highlights

  • Microencapsulation : Encapsulated this compound in polyvinyl alcohol shows controlled release, beneficial for sustained fragrance delivery .
  • Thermal Storage : Benzyl benzoate’s high melting point (~21°C) makes it a candidate for low-temperature PCMs, unlike this compound’s lower stability .

Biological Activity

Benzyl acetate (CAS Number 140-11-4) is an organic compound widely recognized for its use in the fragrance and flavoring industries. It is a colorless liquid with a sweet, floral aroma reminiscent of jasmine. Beyond its sensory applications, this compound has been the subject of various studies focusing on its biological activity, including its metabolic pathways, toxicological effects, and potential therapeutic applications.

Metabolic Pathways

Recent research has demonstrated that this compound can be produced through engineered microbial pathways. A notable study involved the metabolic engineering of Escherichia coli to produce this compound via two distinct biosynthetic routes based on CoA-dependent β-oxidation. This approach successfully achieved high-level production, with yields reaching approximately 2238.3 mg/L from glucose in a co-culture fermentation process . The pathways included:

  • Route I : Involved converting benzoic acid to benzyl alcohol via carboxylic acid reductase, followed by condensation with acetyl-CoA to form this compound.
  • Route II : Utilized a plant-derived CoA-dependent β-oxidation pathway to convert benzoyl-CoA into this compound.

Toxicological Studies

This compound's safety profile has been extensively evaluated through various toxicological studies. The National Toxicology Program (NTP) conducted significant research on its carcinogenic potential in F344/N rats and B6C3F1 mice:

  • In a 13-week study , high doses (50,000 ppm) resulted in mortality among test subjects, while lower doses showed no significant adverse effects on growth or survival .
  • A 2-year dietary study indicated no evidence of carcinogenic activity in either species at lower doses (up to 12,000 ppm), although some non-neoplastic nasal lesions were observed .

Genotoxicity Assessment

Genotoxicity studies have shown mixed results regarding this compound's potential to cause DNA damage:

  • In vitro tests indicated that this compound did not induce chromosomal aberrations or unscheduled DNA synthesis at concentrations up to 5000 μg/mL .
  • However, it was found to be mutagenic in mouse lymphoma cells under certain conditions .

Case Studies and Findings

Several case studies have highlighted the biological effects of this compound:

  • Dermal Absorption Study : Research on percutaneous absorption revealed that this compound can penetrate the skin barrier effectively when applied under occlusive conditions. This property raises considerations for its use in topical formulations .
  • Acute Toxicity Studies : Acute toxicity assessments showed that exposure to high concentrations could lead to respiratory distress and central nervous system effects. The median lethal dose (LD50) was estimated to be around 2000 mg/kg in rats .
  • Chronic Exposure Studies : Long-term exposure studies have not demonstrated significant carcinogenic effects but noted some instances of liver and pancreatic tumors in specific animal models under high-dose conditions .

Summary of Biological Activity

The biological activity of this compound encompasses a range of effects from metabolic production in engineered organisms to implications for human health based on toxicological data. Below is a summary table highlighting key findings from various studies:

Study TypeFindings
Metabolic EngineeringHigh-level production achieved in E. coli via engineered pathways (2238.3 mg/L)
Toxicology (13-week study)High doses caused mortality; lower doses showed no significant adverse effects
GenotoxicityNegative for clastogenic activity; mutagenic in mouse lymphoma cells
Dermal AbsorptionEffective skin penetration under occlusive conditions
Chronic ExposureNo significant carcinogenicity; some tumors observed at high doses

Q & A

Q. What are the standard methods for synthesizing benzyl acetate in laboratory settings?

this compound is traditionally synthesized via acid-catalyzed esterification of benzyl alcohol with acetic acid. Key steps include:

  • Reaction Setup : Reflux conditions with a catalytic acid (e.g., sulfuric acid) to drive the equilibrium reaction (C₆H₅CH₂OH + CH₃COOH → C₆H₅CH₂OOCCH₃ + H₂O). Excess acetic acid or benzyl alcohol is used to maximize yield .
  • Product Isolation : Distillation under reduced pressure to separate this compound from unreacted starting materials and water .
  • Industrial Relevance : This method is scalable but requires careful handling of corrosive catalysts and energy-intensive distillation .

Q. What toxicological screening methods are recommended for assessing this compound safety in human exposure studies?

Standard protocols include:

  • Acute Toxicity : Determine LD₅₀ via oral, dermal, or inhalation routes in rodent models (e.g., OECD 423 guidelines) .
  • Skin Sensitization : Use guinea pig maximization tests (GPMT) or human repeat insult patch tests (HRIPT). This compound showed no sensitization in HRIPT at concentrations up to 8% .
  • Metabolic Profiling : In vitro hydrolysis assays with keratinocytes or hepatocytes to track conversion to benzyl alcohol and benzoic acid .

Q. How are common physicochemical properties (e.g., boiling point, solubility) of this compound determined experimentally?

  • Boiling Point : Measured via distillation under standard atmospheric pressure (reported range: 205–206°C) .
  • Solubility : Determined gravimetrically in solvents like ethanol, n-heptane, or water. For example, solubility in water is <1 g/L at 23°C .
  • Viscosity : Binary mixture studies with dioxane or aniline use viscometers to calculate interaction energies (e.g., Eyring’s equation) .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized for higher yield and sustainability?

  • Biocatalyst Selection : Screen immobilized lipases (e.g., Novozym®435) for transesterification activity. Novozym®435 achieves >90% conversion with vinyl acetate as the acyl donor .
  • Kinetic Modeling : Apply a bisubstrate Ping-Pong model to determine VmaxV_{max} and KmK_m. Key parameters include enzyme loading (50 mg/50 mL) and stirring rate (300 rpm) .
  • Solvent-Free Systems : Use response surface methodology (RSM) to optimize variables like temperature (40–60°C) and molar ratio (1:2–1:4 alcohol:acyl donor) .

Q. How do contradictory findings in this compound toxicity studies inform risk assessment?

  • In Vitro vs. In Vivo Metabolism : In vitro hydrolysis in human keratinocytes shows rapid conversion to benzyl alcohol, but in vivo rodent studies report hepatotoxicity only at high doses (>500 mg/kg) .
  • Neurobehavioral Effects : High doses in rodents correlate with seizures, while epidemiological data on human hyperactivity remain inconclusive .
  • Risk Mitigation : Use read-across models (e.g., structural analogs like benzyl propionate) to extrapolate data gaps, ensuring alignment with OECD guidelines .

Q. What advanced analytical techniques are used to detect trace this compound in environmental samples?

  • GC/MS with Purge and Trap : Detect limits as low as 1 ppb in water. Internal standards (e.g., methyl benzoate-d₈) improve quantification .
  • Headspace SPME : Coupled with gas chromatography to analyze volatile fractions in complex matrices (e.g., food flavors or industrial effluents) .
  • LC-MS/MS : For non-volatile metabolites like hippuric acid in biological samples (urine/serum) .

Methodological Considerations

Q. How should researchers design kinetic studies for this compound biosynthesis?

  • Experimental Design : Use central composite design (CCD) with factors like enzyme load, temperature, and substrate ratio. For example, a 5-factor CCD with 27 runs validated via ANOVA .
  • Data Analysis : Fit kinetic data to models (e.g., Michaelis-Menten or Ping-Pong) using nonlinear regression tools (e.g., MATLAB or Python’s SciPy) .

Q. What strategies resolve discrepancies between computational predictions and experimental toxicity data?

  • QSAR Modeling : Compare predicted reactivity (e.g., Toxtree v3.1.0) with in vitro assays. This compound’s low skin sensitization potential contradicts QSAR alerts, necessitating empirical validation .
  • Dose-Response Analysis : Conduct subchronic studies (90-day exposure) to refine NOAEL/LOAEL thresholds, particularly for endocrine disruption endpoints .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl acetate
Reactant of Route 2
Benzyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.